(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline

Physicochemical characterization Thermal analysis Identity testing

QC labs performing Captopril batch release per BP/EP monographs require authentic S-Acetylcaptopril (Impurity J) for system suitability. Substitution with Captopril API or disulfide invalidates chromatographic runs. - Essential for demonstrating resolution (NLT 1.5) between Impurity B (RRT ~1.17) and Impurity J (RRT ~1.22). - Quantify against the NMT 0.2% acceptance criterion using a verified reference standard. - Identity confirmed by melting point (76-82 °C) and specific optical rotation (-158°).

Molecular Formula C11H17NO4S
Molecular Weight 259.32 g/mol
Cat. No. B12011156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline
Molecular FormulaC11H17NO4S
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
InChIKeyZNQRGUYIKSRYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Acetylcaptopril Identity and Regulatory Overview


(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline, widely referred to as S-Acetylcaptopril or Captopril EP Impurity J (CAS 64838-55-7), is the S-acetyl thioester derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril. Its molecular formula is C11H17NO4S with a molecular weight of 259.32 g/mol . This compound is a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for captopril and is supplied as an EP Reference Standard by the European Directorate for the Quality of Medicines & HealthCare (EDQM) . The acetylthio modification replaces the free sulfhydryl group (-SH) of captopril with an acetyl-protected thioester (-S-CO-CH3), altering key physicochemical properties including melting point, optical rotation, lipophilicity, and oxidative stability . It also serves as a key synthetic intermediate in the preparation of captopril and its derivatives .

Why Analogs Cannot Substitute for This Impurity


This compound cannot be interchanged with captopril API, captopril disulfide, or the (R)-diastereomer (Captopril Related Compound 6) because each possesses a fundamentally different molecular structure and attendant physicochemical and functional profile. Captopril (CAS 62571-86-2) bears a free thiol group that is absent in the acetyl-protected target compound, resulting in a melting point depression of approximately 28 °C (76-82 °C vs. 104-108 °C), a distinct specific optical rotation (-158° vs. -127° to -132°), and a lower calculated LogP (0.40 vs. 0.34) . These differences directly impact chromatographic retention, spectral identification, and stability under ambient oxidative conditions. The (R)-diastereomer (CAS 65167-28-4) shares the same molecular formula but differs in stereochemical configuration at the 2-methyl position, producing a distinct HPLC relative retention time and a separate regulatory identity as Captopril Related Compound 6 rather than EP Impurity J [1]. For ANDA analytical method validation, quality control release testing, or synthetic route development where the (2S,2'S) acetylcaptopril is the specified impurity or intermediate, substitution with any analog will produce invalid chromatographic system suitability results, incorrect quantification, and regulatory non-compliance [2].

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Depression Distinguishes from Parent API

S-Acetylcaptopril exhibits a melting point of 76-82 °C (lit.), substantially lower than captopril's melting point of 104-108 °C (lit.). This ~28 °C depression is a direct consequence of acetyl protection of the thiol group, which disrupts the intermolecular hydrogen-bonding network present in the free-thiol captopril crystal lattice . The differential melting point provides a rapid, equipment-minimal identity confirmation that distinguishes the acetylated impurity from the parent API .

Physicochemical characterization Thermal analysis Identity testing

Chiroptical Fingerprint for Identity and Enantiomeric Purity

S-Acetylcaptopril displays a specific optical rotation of -158° (c=1, MeOH), which is substantially more negative than the pharmacopeially specified range for captopril of -127° to -132° (dried substance, c=0.250 g in 25.0 mL anhydrous ethanol, BP 2025) [1]. Although the solvent systems differ (methanol vs. ethanol), the magnitude of the difference (>25° in absolute terms) reflects the electronic and conformational perturbation introduced by the acetylthio substituent on the proline-bearing chiral center, and serves as a definitive chiroptical fingerprint for this specific stereoisomer .

Chiroptical analysis Stereochemical identity Pharmacopeial identification

ACE Inhibition Potency Compared to Captopril

In a foundational study employing [3H]captopril binding to membrane fractions of rat tissues, Strittmatter et al. (1983) demonstrated that S-acetylcaptopril, captopril, teprotide, and thiorphan each exhibit similar potencies for inhibition of both [3H]captopril binding and angiotensin-converting enzyme enzymatic activity [1]. [3H]Captopril binding was saturable and reversible with a KD of 2.4 nM. The parallel inhibitory potency of S-acetylcaptopril indicates that the acetylthio moiety does not abrogate target engagement, consistent with in vivo hydrolysis of the thioester to liberate the active free-thiol captopril [2]. Captopril itself has a reported IC50 of 0.025 μM against ACE .

ACE inhibition Receptor binding Pharmacological profiling

Stereochemical Differentiation by Pharmacopeial HPLC

The target compound possesses the (2S,2'S) absolute configuration, whereas Captopril Related Compound 6 (CAS 65167-28-4) is the (2S,2'R) diastereomer [(R)-3-(acetylthio)-2-methylpropanoyl]-L-proline [1]. In the British Pharmacopoeia 2025 HPLC method for captopril related substances, Impurity J ((2S,2'S)-acetylcaptopril) elutes at a relative retention time (RRT) of approximately 1.22 relative to captopril, distinct from other specified impurities [2]. The system suitability criterion requires a minimum resolution of 1.5 between the peaks due to Impurity B and Impurity J in the chromatogram obtained with reference solution (a), establishing that these closely related species are chromatographically separable under the prescribed conditions [2]. The EP acceptance criterion for Impurity J is not more than 2.5 times the area of the corresponding peak in reference solution (a), corresponding to a limit of 0.2% [2].

Stereochemical impurity profiling Diastereomer resolution HPLC method validation

Enhanced Oxidative Stability via Thiol Protection

Captopril's free sulfhydryl group undergoes spontaneous oxidation in solution and under ambient atmospheric conditions to form captopril disulfide (Impurity A), which is the primary degradation product observed in forced degradation studies and constitutes the major impurity in aged captopril samples [1]. S-Acetylcaptopril, by contrast, bears an acetyl-protected thioester (-S-CO-CH3) that prevents disulfide dimer formation. The predicted atmospheric oxidation half-life of S-Acetylcaptopril via hydroxyl radical reaction is approximately 0.246 days (2.96 hours), representing a gas-phase environmental fate parameter distinct from captopril's solution-phase autoxidation kinetics . Captopril in solution has been demonstrated to follow first-order degradation kinetics, with degradation rates significantly faster than those of the non-thiol ACE inhibitors enalapril and lisinopril [2]. The protected thioester form thus offers superior stability as a reference standard during preparation and short-term handling of analytical solutions .

Oxidative stability Degradation pathway Reference standard storage

Lipophilicity Impact on Chromatographic Retention

The acetylthio modification increases the calculated partition coefficient of S-Acetylcaptopril to LogP 0.40 (ACD/Labs Percepta), compared to captopril's experimentally determined LogP of 0.34 . This modest but measurable increase in lipophilicity (Δ LogP ~0.06) is consistent with the replacement of the polar sulfhydryl proton with a less polar acetyl group. In the BP 2025 HPLC system, this translates to a relative retention time of approximately 1.22 for Impurity J relative to captopril, confirming that the acetylated impurity is more retained on the reversed-phase column than the parent drug [1]. The LogP difference also predicts differential liquid-liquid extraction recovery and solid-phase extraction behavior during sample preparation for trace impurity analysis .

Lipophilicity Chromatographic retention Sample preparation

Procurement-Driven Application Scenarios


Pharmacopeial System Suitability Marker in Method Validation

In the development and validation of HPLC methods for captopril drug substance and drug product per BP/EP monographs, S-Acetylcaptopril (Impurity J) serves as an essential component of the system suitability solution. The BP 2025 requires resolution of not less than 1.5 between Impurity B (RRT ~1.17) and Impurity J (RRT ~1.22), making the correct (2S,2'S) stereoisomer critical for demonstrating chromatographic performance [1]. The EP acceptance criterion for Impurity J is NMT 0.2% (2.5× reference solution (a) peak area), requiring accurate quantification using the authentic reference standard [1]. Substitution with captopril (RRT 1.0), the (R)-diastereomer (Captopril Related Compound 6, different RRT), or captopril disulfide (Impurity A, RRT ~1.7) would invalidate the system suitability test and the entire analytical run .

Process Impurity Quantification for API Release Testing

S-Acetylcaptopril can arise as a process-related impurity during captopril synthesis when the acetylthio protecting group is incompletely removed during the final deprotection step [1]. QC laboratories performing batch release testing of captopril API under cGMP require the EP Impurity J reference standard (Sigma-Aldrich Cat. No. Y0001450 or equivalent) to construct calibration curves, determine response factors, and quantify Impurity J against the 0.2% acceptance limit . The melting point (76-82 °C) and specific optical rotation (-158°) of the purchased standard should be verified upon receipt to confirm identity before use in regulated testing, as these values are distinct from captopril API (mp 104-108 °C, [α] -127° to -132°) and from the (R)-diastereomer .

Key Intermediate for Captopril and Derivative Synthesis

In captopril synthesis, N-(3-acetylthio-2-methylpropanoyl)-L-proline (this compound) is the penultimate intermediate, which upon ammonolysis or hydrolysis yields captopril via removal of the acetyl protecting group [1]. Patent literature describes the preparation of this intermediate by reacting L-proline with (R)-3-acetylthio-2-methylpropanoyl chloride at 0-5 °C with pH controlled at 7.5-8.5 . The compound also serves as the starting material for the synthesis of alacepril (DU-1219), a marketed ACE inhibitor prodrug, via coupling with L-phenylalanine . Researchers developing novel captopril derivatives—including Cap-glycine methyl ester, Cap-amino acid conjugates, and benzoyl captopril—routinely employ this acetyl-protected intermediate as described by Li et al. (2013) [2]. The acetylthio group enhances solubility and stability during synthetic manipulations compared to the free-thiol captopril .

Stability-Indicating Method for Process and Degradation Impurities

Forced degradation studies of captopril drug substance consistently identify captopril disulfide (Impurity A, CAS 64806-05-9) as the dominant degradation product formed under oxidative, acidic, and basic stress conditions, whereas S-Acetylcaptopril (Impurity J) is a process-related impurity originating from incomplete deprotection during synthesis [1]. The two impurities are chromatographically well-resolved: Impurity A elutes at RRT ~1.7 while Impurity J elutes at RRT ~1.22 in the BP HPLC system . A stability-indicating method must demonstrate baseline resolution of both impurities from captopril and from each other. The distinct degradation pathways—oxidative dimerization for Impurity A vs. residual acetylation for Impurity J—mean that their relative abundance provides diagnostic insight into whether a captopril batch failure is due to poor storage conditions (elevated Impurity A) or incomplete manufacturing conversion (elevated Impurity J) .

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